
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide, also known as CT327, is a small molecule drug candidate that has shown promise in the treatment of various inflammatory diseases. The compound is a potent inhibitor of a specific protein called phosphodiesterase 4 (PDE4), which plays a key role in the regulation of immune responses. In
作用機序
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide is a selective inhibitor of PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a key role in immune cell function. By inhibiting PDE4, this compound increases cAMP levels in immune cells, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. This results in a decrease in inflammation and an improvement in disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to reducing inflammation, this compound has been shown to inhibit the production of mucus in the airways, reduce airway hyperresponsiveness, and improve lung function in animal models of asthma and COPD. In a rat model of rheumatoid arthritis, this compound has been shown to reduce joint inflammation, bone destruction, and cartilage damage. In a mouse model of psoriasis, this compound has been shown to reduce skin inflammation and improve skin thickness.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide for lab experiments is its high potency and selectivity for PDE4. This allows for precise modulation of immune cell function and reduces the risk of off-target effects. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the development of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide. One possibility is the evaluation of this compound in clinical trials for the treatment of inflammatory diseases such as asthma, COPD, psoriasis, and rheumatoid arthritis. Another direction is the exploration of this compound in combination with other therapies, such as corticosteroids or biologic agents, to enhance its efficacy. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound, as well as its potential use in other inflammatory diseases.
合成法
The synthesis of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 5-methyl-2-thiophene carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with N-cyclopropyl-1,3-oxazole-4-carboxamide in the presence of a base to yield the final product, this compound. The overall yield of the synthesis is around 30%, and the purity of the compound is typically greater than 99%.
科学的研究の応用
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been extensively studied in preclinical models of various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. In these studies, this compound has been shown to reduce inflammation and improve lung function in animal models of asthma and COPD, as well as improve skin inflammation in a mouse model of psoriasis. In addition, this compound has been shown to reduce joint inflammation and bone destruction in a rat model of rheumatoid arthritis.
特性
IUPAC Name |
N-cyclopropyl-5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-2-5-9(17-7)11-10(13-6-16-11)12(15)14-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKAATKHRWKZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(N=CO2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

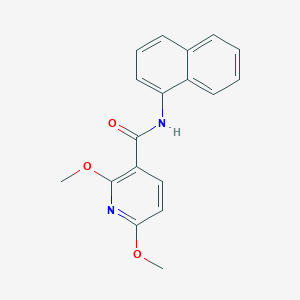
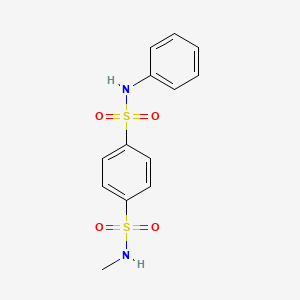
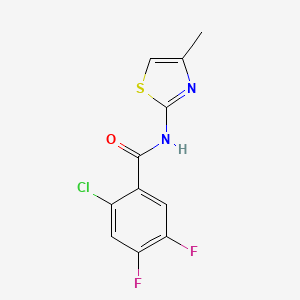
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)

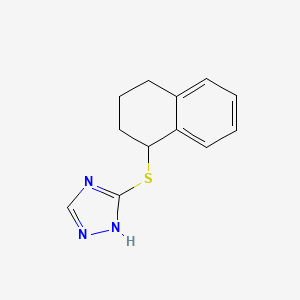
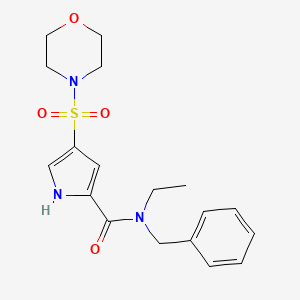
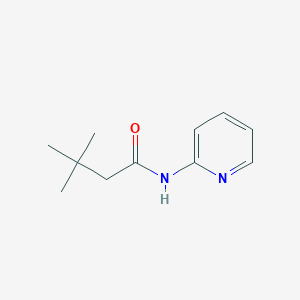
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)
![N-[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7561496.png)
![5-(2,4-Dichlorophenyl)-3-[2-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7561502.png)
![3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B7561513.png)
![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)
![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)